N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
Description
“N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide” is a complex organic compound. It contains functional groups such as an amide group (-CONH2), a sulfonyl group (-SO2-), and a nitro group (-NO2). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the sulfonyl and nitro groups. This could potentially be achieved through reactions such as nucleophilic acyl substitution for the amide bond formation, and electrophilic aromatic substitution for the introduction of the sulfonyl and nitro groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethyl, methoxyphenyl, and nitrophenyl groups would all add steric bulk, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be dominated by its functional groups. The amide group could undergo reactions such as hydrolysis or reduction. The sulfonyl group could potentially be reduced to a sulfide. The nitro group is a strong electron-withdrawing group and could direct electrophilic aromatic substitution reactions to occur at certain positions on the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple strong intermolecular forces .Properties
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-3-19(27(24,25)16-9-7-15(26-2)8-10-16)12-17(21)18-13-5-4-6-14(11-13)20(22)23/h4-11H,3,12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNMXXMJPEVOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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